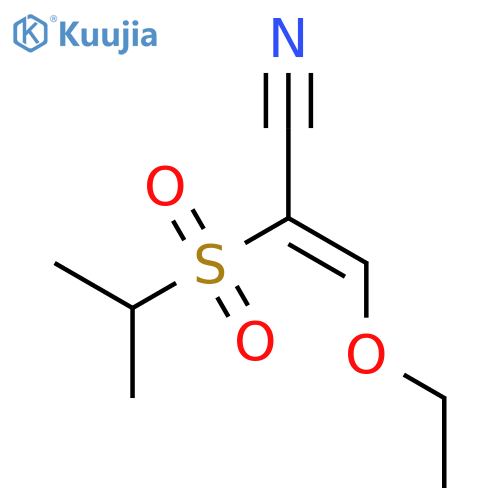

Gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides: a reliable access to enantioenriched pyrrolidin-3-ones†

Chemical Communications Pub Date: 2014-01-07 DOI: 10.1039/C3CC49238A

Abstract

A gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides has been developed, which provides a reliable access to synthetically useful chiral pyrrolidin-3-ones with excellent ee, by combining the chiral tert-butylsulfinimine chemistry and gold catalysis. This methodology has also been used in the facile synthesis of natural product (−)-irniine. The use of readily available starting materials, a broad substrate scope, a simple procedure and the mild nature of this reaction render it a viable alternative for the synthesis of enantioenriched pyrrolidin-3-ones.

Recommended Literature

- [1] Contents list

- [2] Improved abundance sensitivity in MC-ICP-MS for determination of 236U/238U isotope ratios in the 10−7 to 10−8 range

- [3] High-speed printing of a bulk-heterojunction architecture in organic solar cells films†

- [4] Highly crystallized mesoporous TiO2 films and their applications in dye sensitized solar cells

- [5] Opportunities for intermediate temperature renewable ammonia electrosynthesis†

- [6] Carbon dot/NiAl-layered double hydroxide hybrid material: facile synthesis, intrinsic peroxidase-like catalytic activity and its application†

- [7] Design of hybrid biocatalysts by controlled heteroaggregation of manganese oxide and sulfate latex particles to combat reactive oxygen species†

- [8] Low temperature electrolysis for iron production via conductive colloidal electrode†

- [9] Front cover

- [10] Contents list

Journal Name:Chemical Communications

Research Products

-

CAS no.: 16034-43-8

-

CAS no.: 1596-13-0

-

CAS no.: 12135-77-2